What are the chemical properties of 5-Amino-n,2-dimethylbenzenesulfonamide?
What are the chemical properties of 5-Amino-n,2-dimethylbenzenesulfonamide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-N,2-dimethylbenzenesulfonamide (CAS No. 6274-17-5). Due to the limited availability of public data for this specific compound, this document also outlines standardized experimental protocols for the determination of key physicochemical properties. While extensive research has been conducted on related sulfonamide compounds, information regarding the biological activity and specific signaling pathways of 5-Amino-N,2-dimethylbenzenesulfonamide is not currently available in the public domain.
Chemical Identity and Properties
5-Amino-N,2-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and an N-methylsulfonamide group.
| Identifier | Value | Source |
| IUPAC Name | 5-amino-N,2-dimethylbenzenesulfonamide | N/A |
| CAS Number | 6274-17-5 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 200.26 g/mol | [1][2] |
Table 1: Chemical Identifiers for 5-Amino-N,2-dimethylbenzenesulfonamide
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Solubility | Not Available | N/A |
| pKa | Not Available | N/A |
Table 2: Physicochemical Properties of 5-Amino-N,2-dimethylbenzenesulfonamide
Spectral Data
No publicly accessible spectral data (NMR, IR, Mass Spectrometry) for 5-Amino-N,2-dimethylbenzenesulfonamide were identified during the literature review.
Experimental Protocols
The following sections detail standardized methodologies for the determination of key chemical properties of sulfonamide compounds, which can be applied to 5-Amino-N,2-dimethylbenzenesulfonamide.
Synthesis
A specific synthesis protocol for 5-Amino-N,2-dimethylbenzenesulfonamide is not detailed in the available literature. A general approach would likely involve the N-methylation of 5-Amino-2-methylbenzenesulfonamide. The synthesis of the parent compound, 5-Amino-2-methylbenzenesulfonamide, proceeds via the chlorosulfonation of acetanilide, followed by amination and subsequent hydrolysis of the acetyl group.
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Solubility
The solubility of a compound in various solvents can be determined using the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used to determine the purity and concentration of 5-Amino-N,2-dimethylbenzenesulfonamide.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is adjusted as needed.
-
Standard Solution Preparation: A standard solution of the compound with a known concentration is prepared.
-
Sample Preparation: A sample of the compound is dissolved in a suitable solvent and filtered.
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used for sulfonamides. The flow rate is typically set to 1 mL/min, and the column oven temperature is maintained at a constant value (e.g., 25-30 °C). Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded. The purity and concentration of the sample can be calculated by comparing its peak area to that of the standard.
Biological Activity and Signaling Pathways
As of the date of this report, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for 5-Amino-N,2-dimethylbenzenesulfonamide. Research on other benzenesulfonamide derivatives has shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects. However, these findings cannot be directly extrapolated to the N,2-dimethyl substituted compound.
Visualizations
Since no specific signaling pathways or complex experimental workflows for 5-Amino-N,2-dimethylbenzenesulfonamide have been identified, a generic workflow for the chemical analysis of a novel compound is presented below.
Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.
Conclusion
5-Amino-N,2-dimethylbenzenesulfonamide (CAS No. 6274-17-5) is a compound for which there is a notable lack of publicly available scientific data. While its basic chemical identity is established, its physicochemical properties, spectral characteristics, and biological activities remain largely uncharacterized in the public domain. The experimental protocols provided in this guide offer a framework for researchers to systematically determine these unknown properties. Further investigation is required to elucidate the potential therapeutic applications and biological mechanisms of this compound.
